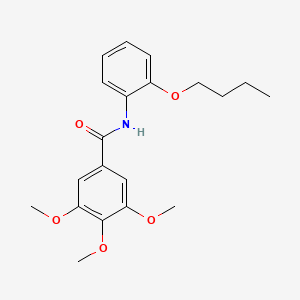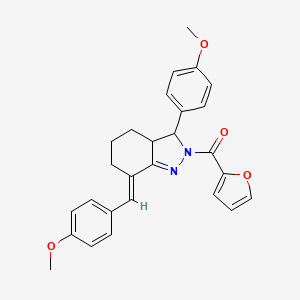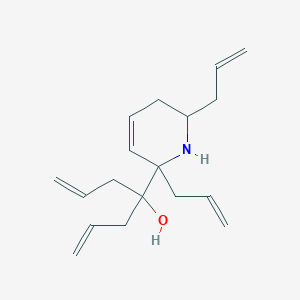
N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide, also known as BPTM, is a chemical compound that has been studied extensively for its potential therapeutic applications. BPTM belongs to a class of compounds known as benzamides, which have been shown to have a range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell division and proliferation. N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide has been shown to have anti-inflammatory and antioxidant properties. N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide has also been shown to have neuroprotective effects, and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide is that it has been shown to have potent anticancer activity, making it a promising candidate for further study as a chemotherapeutic agent. However, one limitation of N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Future Directions
There are several potential future directions for research on N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide. One area of interest is the development of more potent and selective analogs of N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide, which may have improved therapeutic potential. Another area of interest is the study of N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide's effects on other cellular processes, such as cell migration and angiogenesis. Additionally, N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide may have potential as a tool for studying the role of topoisomerase II in cancer and other diseases.
Synthesis Methods
N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide can be synthesized using a variety of methods, including the reaction of 2-butoxyaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The resulting product can then be purified using column chromatography or recrystallization.
Scientific Research Applications
N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide has been studied for its potential therapeutic applications, particularly as an anticancer agent. Several studies have shown that N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide can inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
properties
IUPAC Name |
N-(2-butoxyphenyl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-5-6-11-26-16-10-8-7-9-15(16)21-20(22)14-12-17(23-2)19(25-4)18(13-14)24-3/h7-10,12-13H,5-6,11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCWQMUOHHEVTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Butoxyphenyl)-3,4,5-trimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5296277.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5296282.png)
![4-(4-methyl-1-piperazinyl)-6-(4-{[2-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B5296289.png)
![2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]-N-{2-[(4-methyl-2-pyridinyl)amino]ethyl}acetamide](/img/structure/B5296292.png)
![(3S*,4R*)-3-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-methyl-4-piperidinol](/img/structure/B5296302.png)
![6-[(diethylamino)methyl]-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5296308.png)


![1-[(3-methyl-2-pyridinyl)methyl]-4-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}piperazine](/img/structure/B5296335.png)
![5-{2-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5296339.png)

![2-{[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296355.png)
![1-(2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)imidazolidine-2,4-dione](/img/structure/B5296367.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5296371.png)